4-Ethylthiazole-2-carboxylic acid
Overview
Description
4-Ethylthiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-Ethylthiazole-2-carboxylic acid is the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . This protein plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a well-known target for anti-tuberculosis therapy .
Mode of Action
The compound interacts with its target, InhA, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The affected pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, this compound disrupts the production of essential fatty acids, which are crucial for the survival and virulence of the bacteria .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of Mycobacterium tuberculosis growth and proliferation . This is due to the disruption of essential fatty acid production, which is crucial for the bacteria’s survival and virulence .
Biochemical Analysis
Biochemical Properties
4-Ethylthiazole-2-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in metabolic pathways, such as enoyl-acyl carrier protein reductase, which is crucial in fatty acid synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound can act as a ligand for certain proteins, influencing their conformation and function.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with enoyl-acyl carrier protein reductase results in the inhibition of fatty acid synthesis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid synthesis and degradation . It interacts with enzymes such as enoyl-acyl carrier protein reductase, which plays a crucial role in the elongation of fatty acids. Additionally, the compound can influence the levels of metabolites within these pathways, thereby affecting the overall metabolic flux and energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its biological activity, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylthiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with α-haloketones, followed by cyclization with thiourea under acidic conditions . Another method involves the use of multi-component reactions under metal-free conditions, where ketones, aldehydes, ammonium salts, and elemental sulfur are self-assembled to form thiazole derivatives .
Industrial Production Methods: Industrial production of thiazole derivatives often employs high-throughput synthesis techniques to ensure scalability and efficiency. The use of continuous flow reactors and automated synthesis platforms can significantly enhance the production yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Ethylthiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen.
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Another derivative with diverse biological activities.
Uniqueness: 4-Ethylthiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and carboxylic acid group at the 2-position make it a valuable intermediate for the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-ethyl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICAGCEAUSFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181456-13-2 | |
Record name | 4-ethyl-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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